molecular formula C23H34O5 B12407129 Treprostinil-d9

Treprostinil-d9

Cat. No.: B12407129
M. Wt: 399.6 g/mol
InChI Key: PAJMKGZZBBTTOY-XZIXYHAKSA-N
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Description

Treprostinil-d9 is a deuterated form of treprostinil, a synthetic analogue of prostacyclin. Treprostinil is primarily used as a vasodilator for the treatment of pulmonary arterial hypertension. The deuterated version, this compound, contains nine deuterium atoms, which can enhance the metabolic stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Treprostinil-d9 involves multiple steps, including the incorporation of deuterium atoms. The key steps in the synthesis include:

    Claisen Rearrangement: This reaction is performed in a plug flow reactor, which improves yields and selectivity.

    Pauson-Khand Reaction: This catalytic reaction uses cobalt carbonyl and carbon monoxide to form an advanced intermediate.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Treprostinil-d9 undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Treprostinil-d9 has a wide range of applications in scientific research, including:

Mechanism of Action

Treprostinil-d9 exerts its effects by promoting the vasodilation of pulmonary and systemic arterial vascular beds. It inhibits platelet aggregation and reduces pulmonary artery pressure. The primary molecular targets include prostacyclin receptors, which mediate the vasodilatory effects. The pathways involved include the cyclic adenosine monophosphate (cAMP) pathway, which leads to smooth muscle relaxation .

Comparison with Similar Compounds

    Epoprostenol: Another prostacyclin analogue used for pulmonary arterial hypertension.

    Iloprost: A synthetic analogue with similar vasodilatory effects.

    Beraprost: An oral prostacyclin analogue.

Uniqueness of Treprostinil-d9: this compound is unique due to its enhanced metabolic stability provided by the deuterium atoms. This stability can lead to longer-lasting effects and potentially fewer side effects compared to non-deuterated analogues .

Properties

Molecular Formula

C23H34O5

Molecular Weight

399.6 g/mol

IUPAC Name

2-[[(1R,2R,3aS,9aS)-2-hydroxy-1-[(3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid

InChI

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i1D3,2D2,3D2,4D2

InChI Key

PAJMKGZZBBTTOY-XZIXYHAKSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Origin of Product

United States

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